Cas no 1049787-82-7 (2-(5-Chloro-2-pyridin-2-YL-1H-indol-3-YL)-ethylamine monohydrochloride)

1049787-82-7 structure
Nombre del producto:2-(5-Chloro-2-pyridin-2-YL-1H-indol-3-YL)-ethylamine monohydrochloride
Número CAS:1049787-82-7
MF:C15H15Cl2N3
Megavatios:308.205701112747
MDL:MFCD06245392
CID:2625682
PubChem ID:2771697
2-(5-Chloro-2-pyridin-2-YL-1H-indol-3-YL)-ethylamine monohydrochloride Propiedades químicas y físicas
Nombre e identificación
-
- 3-(2-Aminoethyl)-5-chloro-2-pyridin-2-yl-1H-indole hydrochloride
- 2-(5-Chloro-2-pyridin-2-yl-1H-indol-3-yl)ethylamine hydrochloride
- 2-[5-chloro-2-(pyridin-2-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride
- 3-(2-Aminoethyl)-5-chloro-2-(pyridin-2-yl)-1H-indole hydrochloride, 2-[3-(2-Aminoethyl)-5-chloro-1H-indol-2-yl]pyridine hydrochloride
- AKOS005257379
- 1049787-82-7
- 2-[5-Chloro-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride
- MFCD06245392
- 2-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)ethanamine;hydrochloride
- 2-[5-chloro-2-(pyridin-2-yl)-1H-indol-3-yl]ethanamine hydrochloride
- 2-(5-Chloro-2-(pyridin-2-yl)-1H-indol-3-yl)ethanaminehydrochloride
- 2-(5-Chloro-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride
- 2-(5-CHLORO-2-PYRIDIN-2-YL-1H-INDOL-3-YL)-ETHYLAMINE MONOHYDROCHLORIDE
- 2-(5-Chloro-2-pyridin-2-YL-1H-indol-3-YL)-ethylamine monohydrochloride
-
- MDL: MFCD06245392
- Renchi: InChI=1S/C15H14ClN3.ClH/c16-10-4-5-13-12(9-10)11(6-7-17)15(19-13)14-3-1-2-8-18-14;/h1-5,8-9,19H,6-7,17H2;1H
- Clave inchi: GPUCTLRRCHXKDT-UHFFFAOYSA-N
Atributos calculados
- Calidad precisa: 307.0643029Da
- Masa isotópica única: 307.0643029Da
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 20
- Cuenta de enlace giratorio: 3
- Complejidad: 299
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 54.7Ų
2-(5-Chloro-2-pyridin-2-YL-1H-indol-3-YL)-ethylamine monohydrochloride PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB234047-5 g |
3-(2-Aminoethyl)-5-chloro-2-pyridin-2-yl-1H-indole hydrochloride |
1049787-82-7 | 5g |
€1390.00 | 2023-04-27 | ||
Matrix Scientific | 202360-0.500g |
2-(5-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride, 95% |
1049787-82-7 | 95% | 0.500g |
$681.00 | 2023-09-09 | |
abcr | AB234047-1g |
3-(2-Aminoethyl)-5-chloro-2-pyridin-2-yl-1H-indole hydrochloride; . |
1049787-82-7 | 1g |
€694.20 | 2025-03-19 | ||
A2B Chem LLC | AE48547-10g |
2-(5-Chloro-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride |
1049787-82-7 | 95+% | 10g |
$2878.00 | 2024-04-20 | |
Chemenu | CM237600-1g |
2-(5-Chloro-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride |
1049787-82-7 | 95%+ | 1g |
$1391 | 2023-02-03 | |
Chemenu | CM237600-500mg |
2-(5-Chloro-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride |
1049787-82-7 | 95%+ | 500mg |
$1362 | 2023-02-03 | |
A2B Chem LLC | AE48547-100g |
2-(5-Chloro-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride |
1049787-82-7 | 95+% | 100g |
$8593.00 | 2024-04-20 | |
A2B Chem LLC | AE48547-2g |
2-(5-Chloro-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride |
1049787-82-7 | 95+% | 2g |
$1618.00 | 2024-04-20 | |
A2B Chem LLC | AE48547-50g |
2-(5-Chloro-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride |
1049787-82-7 | 95+% | 50g |
$6028.00 | 2024-04-20 | |
Chemenu | CM237600-10g |
2-(5-Chloro-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride |
1049787-82-7 | 95%+ | 10g |
$4698 | 2023-02-03 |
2-(5-Chloro-2-pyridin-2-YL-1H-indol-3-YL)-ethylamine monohydrochloride Literatura relevante
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
1049787-82-7 (2-(5-Chloro-2-pyridin-2-YL-1H-indol-3-YL)-ethylamine monohydrochloride) Productos relacionados
- 2680893-73-4(methyl 2-{(benzyloxy)carbonyl(methyl)amino}-3-nitropyridine-4-carboxylate)
- 951897-51-1(1-3-(4-bromophenyl)-2,1-benzoxazol-5-yl-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)
- 1351595-14-6(N-(2,5-dimethylfuran-3-yl)methylcyclopentanecarboxamide)
- 1355234-25-1(5-(1-Ethylpyrrolidin-2-yl)-1H-indole)
- 10113-38-9(Formamide,N-(2-bromophenyl)-)
- 1384745-43-0(1,2-Azetidinedicarboxylic acid, 2-methyl-, 1-(9H-fluoren-9-ylmethyl) ester, (2R)-)
- 690632-20-3(3-(1,2,3,4-Tetrahydroquinolin-2-yl)-2-(trifluoromethyl) propionic acid)
- 2171858-47-0(3-{(tert-butoxy)carbonylamino}-3-(pyrazin-2-yl)propanoic acid)
- 1092400-78-6(4-5-(hydroxymethyl)-1,2,4-oxadiazol-3-ylbenzoic acid)
- 89662-51-1((S)-3-Benzyloxycarbonyl-4-(3-oxobutyl)-5-oxazilidinone)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1049787-82-7)

Pureza:99%/99%
Cantidad:1g/10g
Precio ($):1134.0/3828.0